N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzimidazole, pyrazine, and oxadiazole rings. These rings would likely contribute to the overall polarity and reactivity of the molecule. The exact structure would need to be determined through techniques such as NMR spectroscopy, X-ray crystallography, or computational methods .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the amide group. These groups could potentially undergo a variety of reactions, including nucleophilic substitutions or additions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally. These properties would be influenced by factors such as the compound’s molecular structure and the presence of functional groups .Wissenschaftliche Forschungsanwendungen
- Researchers have explored the potential of this compound as an anticancer agent. Its structural features make it an interesting candidate for inhibiting tumor growth. For instance, a Pd(II) complex derived from this compound demonstrated promising tumor inhibitory effects . Further studies could investigate its mechanism of action and optimize its efficacy.
- The compound has been utilized in synthetic methodology research. A versatile method was developed for its synthesis, involving the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine. This cost-effective approach provides access to (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline under mild conditions .
- Derivatives of this compound have shown selective inhibition of isoforms hCA II and VII, which are carbonic anhydrase enzymes. These inhibitors could be valuable for designing more potent and selective drugs targeting specific isoforms .
- The ligand derived from this compound was used to form a Pd(II) complex. Molecular docking studies indicated its potential as an anticancer drug. Its drug-likeness properties suggest future development possibilities .
- Researchers have investigated the regiochemistry of nucleophilic addition of 2-aminobenzimidazole (a precursor of this compound) to nitriles. NMR analysis and X-ray crystallography were employed to understand the regio- and stereochemistry of the resulting imidamide adducts .
Anticancer Agents
Synthetic Methodology
Carbonic Anhydrase Inhibitors
Drug Design and Development
Regiochemistry Studies
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N7O2/c23-14(15-21-13(22-24-15)11-7-16-5-6-17-11)18-8-12-19-9-3-1-2-4-10(9)20-12/h1-7H,8H2,(H,18,23)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOMCZJMHIXRQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=NC(=NO3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.